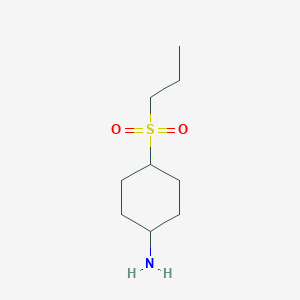

4-(Propane-1-sulfonyl)cyclohexan-1-amine

Description

4-(Propane-1-sulfonyl)cyclohexan-1-amine is a cyclohexylamine derivative featuring a propane sulfonyl group at the 4-position of the cyclohexane ring. This sulfonamide moiety imparts distinct electronic and steric properties, influencing solubility, stability, and biological interactions. The compound’s synthesis typically involves sulfonation of propane followed by nucleophilic substitution or coupling reactions with cyclohexanamine precursors. Its structural uniqueness lies in the sulfonyl group’s strong electron-withdrawing nature, which modulates the amine’s basicity and enhances polar interactions in biological systems .

Properties

Molecular Formula |

C9H19NO2S |

|---|---|

Molecular Weight |

205.32 g/mol |

IUPAC Name |

4-propylsulfonylcyclohexan-1-amine |

InChI |

InChI=1S/C9H19NO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h8-9H,2-7,10H2,1H3 |

InChI Key |

NZDOGLUPYLZYMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)C1CCC(CC1)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(Propane-1-sulfonyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclohexanone with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-(Propane-1-sulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common reagents and conditions for these reactions include mild temperatures, appropriate solvents (e.g., acetonitrile), and catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Propane-1-sulfonyl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Propane-1-sulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Diversity and Physicochemical Properties

The 4-position of cyclohexan-1-amine serves as a critical modification site for tuning molecular properties. Key analogs and their substituents include:

| Compound Name | 4-Substituent | Key Properties (LogD, Solubility) |

|---|---|---|

| 4-(Propane-1-sulfonyl)cyclohexan-1-amine | Propane sulfonyl | High polarity, moderate LogD (est. ~1.5) |

| 4-(4-Trifluoromethylphenoxy)cyclohexan-1-amine | 4-Trifluoromethylphenoxy | Lipophilic (LogD ~2.8), aromatic |

| 4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine | 4-Methylpiperazine | Basic, enhanced solubility in acidic pH |

| 2-[(4-Chlorophenyl)methyl]-4-isopropylcyclohexan-1-amine | Chlorophenylmethyl + isopropyl | High lipophilicity (LogD ~1.7) |

Key Observations :

- Polarity: The propane sulfonyl group significantly increases polarity compared to aryloxy (e.g., 4-trifluoromethylphenoxy) or alkyl (e.g., isopropyl) substituents, improving aqueous solubility .

- Basicity : Sulfonyl groups reduce amine basicity (pKa ~8–9) compared to piperazinyl analogs (pKa ~10–11), affecting protonation under physiological conditions .

- LogD : Hydrophobic groups like chlorophenylmethyl or isopropyl elevate LogD, whereas sulfonyl derivatives balance lipophilicity and solubility .

KCa2 Channel Modulation (CyPPA Analogs)

- CyPPA (Template) : Features a pyrimidine-pyrazole core with a 4-substituted cyclohexanamine. Analogs with sulfonyl groups may enhance hydrogen bonding with channel residues (e.g., HA/HB helices in KCa2.2a), improving subtype selectivity (KCa2.2a/KCa2.3) .

- Sulfonyl vs.

Heme-Regulated Inhibitor (HRI) Activation

- Urea derivatives (e.g., 3r in ) with trifluoromethylphenoxy substituents show efficacy in HRI activation. The sulfonyl analog’s polarity may alter cellular uptake or target engagement compared to aryl-based activators .

Therapeutic Potential

- Neurological Disorders: Sulfonyl-containing analogs may improve KCa2.2a selectivity for treating spinocerebellar ataxia type 2 (SCA2) due to enhanced polar interactions .

- Antimicrobial Applications: Sulfonamides historically target bacterial dihydropteroate synthase; however, the propane sulfonyl group’s steric bulk may redirect activity toward novel targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.